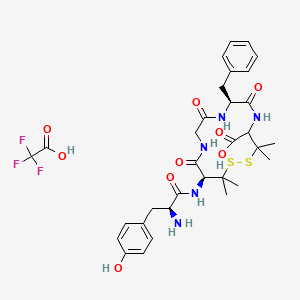

DPDPE trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

DPDPE trifluoroacetate is a synthetic enkephalin peptide and an agonist of delta-1-opioid receptorsThis compound is notable for its high selectivity for delta-opioid receptors over mu- and kappa-opioid receptors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

DPDPE trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the formation of a cyclic disulfide bridge between two penicillamine residues. The peptide is then treated with trifluoroacetic acid to form the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain on a solid support, followed by cyclization and disulfide bond formation. The final product is then cleaved from the solid support and purified .

Análisis De Reacciones Químicas

Disulfide Bridge Formation

The cyclic structure of DPDPE is stabilized by a disulfide bond between the two D-penicillamine (D-Pen) residues. This reaction is critical for receptor binding affinity:

-

Oxidation methods : Air oxidation or iodine-mediated oxidation .

-

Kinetics : Reaction typically completes within 24–48 hours at room temperature.

-

Yield optimization : Purification via reversed-phase HPLC achieves >95% purity .

Analytical Characterization

Post-synthesis, DPDPE trifluoroacetate is validated using advanced analytical techniques:

Chemical Reactivity in Pharmacological Assays

This compound interacts with δ-opioid receptors through:

-

Hydrogen bonding : Tyr¹ hydroxyl and Phe⁴ aromatic ring with receptor residues .

-

Salt bridges : Trifluoroacetate counterion enhances solubility for in vitro assays (IC₅₀ = 4.14 nM in mouse vas deferens) .

Stability and Degradation

Aplicaciones Científicas De Investigación

DPDPE trifluoroacetate is a synthetic enkephalin peptide that acts as an agonist for delta1-opioid receptors . It has demonstrated selectivity for delta-opioid receptors over µ- and kappa-opioid receptors .

Scientific Research Applications

Analgesia

- In vivo studies DPDPE increases the latency to tail withdrawal in the tail flick test in mice, an effect that can be reversed by the delta1-opioid receptor antagonist [D-Ala2,Leu5,Cys6]enkephalin (DALCE) but not the delta2-opioid receptor antagonist natrindole-5'-isocynate . DPDPE has shown antinociceptive effects after subcutaneous administration in the formalin test, specifically in the second phase .

- Animal models DPDPE increases the seizure threshold in a rat model of flurothyl-induced seizures and protects against seizures induced by maximal electroshock (MES) in rats . It also reduces formalin-induced paw licking in rats in a dose-dependent manner .

- Receptor knockout studies DPDPE increases latency to tail withdrawal in wild-type, delta-opioid receptor knockout (DOR-/-), and µ-opioid receptor knockout (MOR-/-) mice. The effect in MOR-/- mice can be prevented by the µ-opioid receptor antagonist CTOP .

- DPDPE Analogues Three cyclic analogues of DPDPE containing a xylene bridge in place of a disulfide bond have been synthesized and characterized as opioid receptor agonists . In vivo biological assays revealed that one analogue is more potent, maintaining a high level of analgesia from 15 to 60 minutes following intracerebroventricular (i.c.v.) administration, whereas DPDPE was slightly active until 45 minutes . This analogue also induced long-lasting analgesia after subcutaneous administration, while DPDPE was inactive .

Immunomodulation

- In vitro studies DPDPE has a direct immunomodulatory effect on murine splenic lymphocytes and peritoneal macrophages . It enhances cytokine production by T-helper cells and IL-6 production by macrophages .

- Natural killer cell activity DPDPE enhances natural killer (NK) cell function in vitro .

Opioid Receptor Binding Assays

Mecanismo De Acción

DPDPE trifluoroacetate exerts its effects by binding to delta-1-opioid receptors. This binding activates the receptor, leading to a cascade of intracellular signaling events that result in analgesic and neuroprotective effects. The compound selectively targets delta-opioid receptors, which are involved in modulating pain and protecting neurons from damage .

Comparación Con Compuestos Similares

Similar Compounds

DAMGO trifluoroacetate: Another synthetic peptide that acts as a mu-opioid receptor agonist.

[D-Ala2,Leu5,Cys6]enkephalin: A delta-opioid receptor antagonist used to study the specificity of DPDPE trifluoroacetate.

Uniqueness

This compound is unique in its high selectivity for delta-opioid receptors, which distinguishes it from other opioid receptor agonists that may have broader receptor activity. This selectivity makes it a valuable tool for studying the specific roles of delta-opioid receptors in various physiological and pathological processes .

Propiedades

Fórmula molecular |

C32H40F3N5O9S2 |

|---|---|

Peso molecular |

759.8 g/mol |

Nombre IUPAC |

(7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24?;/m0./s1 |

Clave InChI |

LUVILUYVBUMMRG-FIJWTTFTSA-N |

SMILES isomérico |

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |

SMILES canónico |

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.